molecular formula C14H10N2O2 B6385767 (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% CAS No. 1261986-86-0

(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95%

Cat. No. B6385767
CAS RN: 1261986-86-0
M. Wt: 238.24 g/mol
InChI Key: OYDDFJCQFWJHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% (DNP) is an organic compound that belongs to the class of pyrimidine derivatives. It is a heterocyclic aromatic compound containing a five-membered ring of four carbon atoms and one nitrogen atom. DNP is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Mechanism of Action

(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% acts as a reversible inhibitor of various enzymes and proteins. It binds to the active site of an enzyme or protein and blocks the binding of substrate molecules. It also binds to the active site of DNA and RNA and prevents the replication of nucleic acids.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, fats, and proteins. In addition, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics.

Advantages and Limitations for Lab Experiments

(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. In addition, it is a reversible inhibitor, which allows for the study of enzyme kinetics and other biochemical processes. However, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% is not suitable for long-term experiments, as it can be toxic at high concentrations.

Future Directions

The future directions for (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% are numerous. (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be used to study the structure and function of proteins and nucleic acids. In addition, it can be used to investigate the mechanism of action of drugs and other compounds. Furthermore, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be used to study the regulation of gene expression and the role of enzymes in metabolic pathways. Finally, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be used to study the biochemical and physiological effects of xenobiotics.

Synthesis Methods

(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be synthesized through a two-step process. The first step involves the reaction of 2,4-dihydroxy-5-naphthoic acid with an amine base in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting amide with an aldehyde in the presence of a catalyst such as piperidine. The reaction yields a product with a purity of 95%.

Scientific Research Applications

(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% is widely used in scientific research applications. It has been used in studies of enzyme kinetics, protein folding, and DNA replication. It has also been used as a probe to investigate the structure and function of proteins and nucleic acids. In addition, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has been used to study the mechanism of action of drugs and other compounds.

properties

IUPAC Name

5-naphthalen-1-yl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-12(8-15-14(18)16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDDFJCQFWJHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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